3-(3-hydroxypropyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Based on the structure of 6-(3-phenyl)propyl-2,4-diaminopyrido[3,2-d]pyrimidine (LH-3.5), new nonclassical folate antagonists with purine moieties and three-carbon bridges were designed . Carbon‒carbon double bonds and/or carbonyl groups were introduced into the three-carbon bridge to explore the effect of conformational flexibility or hydrogen-bonding interactions of the carbon .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Purine Derivatives in Biological Research
Biological Activities of Pyrazolopyrimidines : Pyrazolopyrimidines, structurally similar to purines, have been explored for their therapeutic significance across various disease conditions. They exhibit a broad spectrum of biological activities, including adenosine antagonistic properties. Such compounds are crucial in understanding the biochemical mechanisms underlying central nervous system disorders, cardiovascular diseases, cancer, and inflammatory conditions. Their synthesis and structure-activity relationships have been extensively studied, highlighting their potential as medicinal agents (Chauhan & Kumar, 2013).
Purinergic Receptor Antagonists : The exploration of purinergic P2X3 and P2X2/3 receptors, strategically located in nociceptive neurons, emphasizes the potential of purine derivatives in treating pain-related diseases. The identification of selective antagonists for these receptors could lead to new treatments for conditions such as bladder disorders, gastrointestinal diseases, and chronic obstructive pulmonary diseases. This area of research showcases the therapeutic applications of purine derivatives and their role in developing novel pharmacological agents (Marucci et al., 2019).
Tautomerism and Molecular Interactions : The study of tautomerism in nucleic acid bases, including purines, reveals the significance of molecular interactions on the stability and biological functions of these molecules. Understanding how purines interact within biological systems can provide insights into mutagenesis, DNA repair mechanisms, and the development of anticancer therapies. This research underscores the complexity of purine chemistry and its implications for biological and medicinal chemistry (Person et al., 1989).
Anticancer Potential of Purine-Utilizing Enzyme Inhibitors : Purine-utilizing enzymes (PUEs) play a critical role in the metabolism of nitrogen-containing bases, making them a target for therapeutic intervention in diseases like cancer, malaria, and autoimmune disorders. Heterocyclic compounds that inhibit PUEs have shown broad-spectrum medicinal activities, emphasizing the importance of purine derivatives in drug development and their potential to address various health conditions without adverse effects (Chauhan & Kumar, 2015).
Mechanism of Action
Future Directions
The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
properties
IUPAC Name |
2-(3-hydroxypropyl)-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-7-6-16-8-9(13-11(16)20-7)14(2)12(19)15(10(8)18)4-3-5-17/h6,17H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQKJUJPVSUEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.